molecular formula C27H44O6 B1671078 Ecdysone CAS No. 3604-87-3

Ecdysone

Cat. No.: B1671078
CAS No.: 3604-87-3
M. Wt: 464.6 g/mol
InChI Key: UPEZCKBFRMILAV-JMZLNJERSA-N
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Scientific Research Applications

Ecdysone has a wide range of scientific research applications:

    Chemistry: this compound and its derivatives are used as starting materials for the synthesis of complex steroidal compounds.

    Biology: this compound is extensively studied for its role in insect development and metamorphosis.

    Medicine: this compound exhibits various pharmacological activities, including anti-inflammatory and anabolic effects, making it a potential candidate for drug development.

    Industry: this compound is used in agriculture as an insect growth regulator to control pest populations

Mechanism of Action

Target of Action

Ecdysone primarily targets the ecdysteroid receptors (EcRs) . These receptors are crucial for the development and vital activity of insects and crustaceans . The binding of this compound to these receptors provides larvae or nymphs with a signal to enter a premature and lethal molting cycle .

Mode of Action

This compound interacts with its targets by binding to the ecdysteroid receptors, mimicking the action of the molting hormone 20-hydroxythis compound . This binding triggers a series of changes, including the induction of gene expression coding for proteins that the larva requires . It also causes chromosome puffs (sites of high expression) to form in polytene chromosomes .

Biochemical Pathways

This compound regulates protein biosynthesis by interacting with the insulin signaling pathway in both complete and incomplete metamorphosis insects . This interaction determines the proteolysis during molting and the muscle tissue growth and formation starting from the imaginal discs .

Pharmacokinetics

Ecdysteroids are known to exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects .

Result of Action

The binding of this compound to its receptors results in a series of molecular and cellular effects. It induces the expression of genes coding for proteins that the larva requires, leading to the formation of chromosome puffs in polytene chromosomes . This process triggers developmental transitions in insects, such as molting and metamorphosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the adaptogenic action of ecdysteroids manifested in insects on contact with toxic agents ranging from methanol to chemical insecticides is associated with the reaction of a set of genes including those encoding this compound receptor components .

Safety and Hazards

According to the safety data sheet provided by Sigma-Aldrich, ecdysone is not classified as a hazardous substance or mixture .

Future Directions

Ecdysone and this compound response genes play a significant role in reproduction in insects . Future research directions include understanding the spatiotemporal cell death responses during larval tissue degradation, key features of apoptosis and autophagy-dependent cell death, and the potential use of ecdysteroids as doping substances for athletes .

Biochemical Analysis

Biochemical Properties

Ecdysone functions as a hormone that triggers molting and metamorphosis in arthropods. It interacts with specific enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the this compound receptor, a nuclear receptor that binds to this compound and mediates its effects on gene expression. The this compound receptor forms a heterodimer with the retinoid X receptor homolog ultraspiracle, and this complex binds to specific DNA sequences to regulate the transcription of target genes . Additionally, this compound interacts with enzymes involved in its biosynthesis and metabolism, such as cytochrome P450 enzymes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In insects, it regulates cell proliferation, differentiation, and apoptosis during development. This compound influences cell signaling pathways, including the activation of the this compound receptor, which leads to changes in gene expression . It also affects cellular metabolism by promoting glycolysis and glycogen catabolism . In plants, this compound can have cytotoxic and antioxidant effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the this compound receptor, which then translocates to the nucleus and binds to specific DNA sequences to regulate gene expression . This binding leads to the activation or repression of various genes involved in development and metabolism. This compound also interacts with other nuclear receptors, such as E75A, which can compete with the this compound receptor for binding sites on DNA . This competition can modulate the effects of this compound on gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its effects can be influenced by factors such as degradation and the presence of other hormones . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolism . The temporal expression of this compound receptors can also vary during different developmental stages .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote normal development and metabolism, while at high doses, it can have toxic effects . Studies have shown that this compound can regulate blood sugar levels and increase glycogen content in the heart and liver of laboratory rats . Excessive doses can lead to adverse effects, such as impaired development and metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its own biosynthesis and metabolism. It is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes . This compound promotes glycolysis and glycogen catabolism, which accelerates carbohydrate utilization . It also stimulates fatty acid synthesis and leads to lipid accumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The this compound receptor, which binds to this compound, is found in the nuclei of insect cells . This compound can also interact with other proteins that facilitate its transport and localization within cells . The distribution of this compound can vary depending on the developmental stage and tissue type .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on gene expression and cellular function. The this compound receptor is primarily localized in the nucleus, where it binds to DNA and regulates transcription . In the absence of this compound, the receptor can be found in the cytoplasm . The subcellular localization of this compound and its receptor can be influenced by factors such as post-translational modifications and interactions with other proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ecdysone can be synthesized through various chemical transformations. The synthesis often involves the modification of naturally occurring sterols. For instance, the synthesis of 20-hydroxythis compound, a prominent ecdysteroid, involves the hydroxylation of this compound at the 20th position .

Industrial Production Methods: Industrial production of this compound primarily relies on its extraction from natural sources. Plants such as Cyanotis arachnoidea and Rhaponticum carthamoides are rich sources of this compound. The extraction process involves solvent extraction followed by chromatographic purification to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ecdysone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis of its analogs and derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, which exhibit different biological activities .

Comparison with Similar Compounds

Ecdysone is structurally similar to other steroidal compounds such as androgens and bile acids. unlike androgens, this compound does not exhibit androgenic or estrogenic effects, making it a safer alternative for various applications . Similar compounds include:

This compound’s unique properties, such as its non-toxic nature and wide range of biological activities, make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,23-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEZCKBFRMILAV-JMZLNJERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3604-87-3
Record name α-Ecdysone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3604-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ecdysone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2β,3β,5β,22R)-2,3,14,22,25-pentahydroxycholest-7-en-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ECDYSONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH692X7B7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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